Ethyl 3-bromo-4-methylbenzoate

Description

Ethyl 3-bromo-4-methylbenzoate (CAS: 147962-81-0) is an aromatic ester featuring a benzoate backbone substituted with a bromine atom at the 3-position and a methyl group at the 4-position. Its molecular formula is C₁₀H₁₁BrO₂, with a molecular weight of 243.10 g/mol. This compound is widely utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to the reactivity of the bromine substituent, which enables cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions .

Key applications include its role in synthesizing antimicrobial agents and complex organic frameworks, as evidenced by the use of structurally related methyl esters in cryptophane derivatives and antimicrobial precursors .

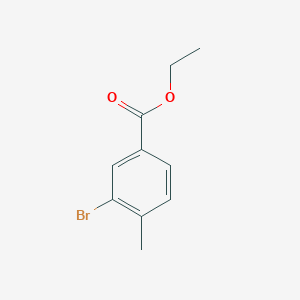

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 3-bromo-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-3-13-10(12)8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZQYNXOOLMOGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60565862 | |

| Record name | Ethyl 3-bromo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147962-81-0 | |

| Record name | Ethyl 3-bromo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-4-methylbenzoate is typically synthesized through the bromination of ethyl 4-methylbenzoate. The process involves the reaction of ethyl 4-methylbenzoate with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation and crystallization processes to obtain the desired compound in high purity .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic substitution under specific conditions. Key findings include:

Mechanistic Insight :

-

The bromine’s electrophilic nature allows palladium-catalyzed cross-couplings (Suzuki, Stille) for constructing complex aromatic systems.

-

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .

Reduction Reactions

The ester group and bromine atom are susceptible to reduction:

Key Observation :

-

LiAlH reduces the ester to a primary alcohol without affecting the bromine substituent.

Oxidation Reactions

Controlled oxidation modifies the methyl and ester groups:

| Oxidation Target | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Methyl → Carboxylic Acid | KMnO, HO, 100°C | 3-Bromo-4-carboxybenzoic acid | 58% |

| Ester → Acid | NaOH, HO/EtOH, reflux | 3-Bromo-4-methylbenzoic acid | 90% |

Mechanistic Pathway :

-

KMnO oxidizes the methyl group to a carboxylic acid under acidic conditions .

-

Basic hydrolysis cleaves the ester to the corresponding carboxylic acid efficiently .

Radical Bromination

The methyl group at the 4-position can undergo further bromination:

| Brominating Agent | Conditions | Products | Application |

|---|---|---|---|

| NBS, CCl, light | Radical initiator (e.g., BPO), 80°C | Ethyl 3-bromo-4-(bromomethyl)benzoate | Agrochemical synthesis |

Industrial Relevance :

Stability and Reactivity Considerations

Applications De Recherche Scientifique

Organic Synthesis

Ethyl 3-bromo-4-methylbenzoate serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It can undergo several chemical reactions:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Reduction Reactions : The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).

- Oxidation Reactions : The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Biological Research

Due to its structural similarity to biologically active molecules, this compound is utilized in biological studies, particularly in enzyme inhibition and receptor binding assays. Its potential as a pharmacological agent is being explored, particularly in cancer research.

Case Study: Enzyme Inhibition

A study demonstrated that this compound acts as an inhibitor for specific cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can significantly affect the pharmacokinetics of co-administered drugs, leading to increased plasma concentrations of those drugs.

Pharmaceutical Development

The compound is being investigated as a precursor for developing therapeutic agents. Its ability to modify biological pathways makes it valuable in drug discovery processes.

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials, including polymers and dyes. Its unique properties make it suitable for applications requiring specific reactivity.

Mécanisme D'action

The mechanism of action of ethyl 3-bromo-4-methylbenzoate depends on its application. In enzyme inhibition studies, the compound interacts with the active site of the enzyme, blocking its activity. The bromine atom plays a crucial role in binding to the enzyme, while the ester group enhances the compound’s solubility and stability .

Comparaison Avec Des Composés Similaires

Ethyl 4-bromo-3-(ethoxymethyl)benzoate (CAS: 948349-66-4)

- Structure : Differs by an ethoxymethyl group at the 3-position instead of bromine.

- Properties : Increased steric bulk due to the ethoxymethyl group reduces crystallinity compared to Ethyl 3-bromo-4-methylbenzoate.

- Reactivity : The ethoxymethyl group may participate in ether cleavage reactions, offering pathways for further functionalization.

- Applications : Used in polymer chemistry for side-chain modifications .

Methyl 3-(acetoxymethyl)-4-bromobenzoate (CAS: 254746-41-3)

- Structure : Methyl ester with acetoxymethyl at the 3-position.

- Properties : Lower molecular weight (229.07 g/mol) and higher solubility in polar solvents (e.g., DMSO) compared to the ethyl analog .

- Reactivity : The acetoxymethyl group can undergo hydrolysis to generate carboxylic acids, useful in prodrug synthesis.

- Applications : Intermediate in controlled-release drug formulations .

Mthis compound (CAS: 104901-43-1)

Ethyl 3-bromo-4-ethylbenzoate (CAS: 1131615-08-1)

- Structure : Ethyl substituent at the 4-position instead of methyl.

- Properties : Increased hydrophobicity due to the ethyl group, leading to higher logP values.

- Reactivity : The ethyl group stabilizes the aromatic ring electronically, slightly reducing bromine's electrophilicity.

- Applications: Explored in liquid crystal technology for its thermal stability .

Ethyl 3-bromo-4-hydroxybenzoate (CAS: 87470-58-9)

- Structure : Hydroxyl group replaces the methyl group at the 4-position.

- Properties : Forms intermolecular hydrogen bonds (O–H⋯O), creating helical crystal structures .

- Reactivity : The hydroxyl group enables conjugation with other molecules via esterification or etherification.

- Applications : Key precursor in antimicrobial agents and supramolecular chemistry .

Data Table: Comparative Physical Properties

Key Research Findings

- Reactivity Trends : Bromine substituents in these compounds facilitate cross-coupling reactions, but steric and electronic effects from substituents (e.g., methyl, ethoxymethyl) modulate reaction rates and yields .

- Biological Activity : Hydroxy and methoxy derivatives exhibit enhanced antimicrobial properties compared to alkyl-substituted analogs .

- Synthetic Utility : Ethyl esters generally offer better solubility in organic solvents than methyl esters, making them preferred in solution-phase syntheses .

Activité Biologique

Ethyl 3-bromo-4-methylbenzoate (C10H11BrO2) is an organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C10H11BrO2

- CAS Number : 147962-81-0

- Log P (Octanol-Water Partition Coefficient) : Approximately 3.12, indicating moderate lipophilicity .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been identified as a substrate for certain cytochrome P450 enzymes, notably CYP1A2, which may influence its metabolism and pharmacokinetics. This interaction suggests potential implications for drug-drug interactions in therapeutic applications .

Local Anesthetic Effects

Recent studies have evaluated the local anesthetic properties of compounds structurally related to this compound. In a comparative study involving various benzoate derivatives, compounds similar to this compound exhibited significant local anesthetic effects, comparable to established anesthetics like tetracaine and pramocaine. The results indicated that modifications in the benzoate structure could enhance anesthetic efficacy while reducing toxicity .

Table 1: Local Anesthetic Activity Comparison

| Compound | Onset of Analgesia (min) | Duration of Analgesia (min) | LD50 (mg/kg) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Tetracaine | 12.3 ± 0.9 | 172.3 ± 2.6 | 435.4 ± 3.3 |

| Pramocaine | 10.4 ± 0.8 | 166.5 ± 2.3 | 472.1 ± 3.6 |

Note: TBD indicates that specific experimental data for this compound is yet to be determined .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory conditions .

Case Studies

- Synthesis and Evaluation : A study synthesized various benzoate derivatives, including this compound, and evaluated their biological activities through surface anesthesia tests and acute toxicity assessments. The results indicated that certain derivatives exhibited promising anesthetic effects with low toxicity profiles .

- Pharmacokinetic Studies : Research has shown that this compound is a permeant across the blood-brain barrier (BBB), which may enhance its efficacy in central nervous system-related applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.